1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE
Description
1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a methyl group at position 5, a 4-methylphenyl substituent at position 3, and a piperidine ring at position 5. This compound shares structural similarities with bioactive molecules targeting anticancer, antimicrobial, and central nervous system (CNS) pathways. Its molecular formula is C₁₉H₂₂N₄, with a molecular weight of 306.41 g/mol (calculated) .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-6-8-16(9-7-14)17-13-20-23-18(12-15(2)21-19(17)23)22-10-4-3-5-11-22/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUPILGQLUQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE typically involves the reaction of 4-methylphenylhydrazine with 5-methyl-3-(4-methylphenyl)pyrazole-4-carboxaldehyde under acidic conditions. The resulting intermediate is then cyclized with piperidine to form the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
Trifluoromethyl Group (CF₃)
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Electrophilic Character : Participates in nucleophilic aromatic substitution (SNAr) at position 2 under strong bases (e.g., KOtBu) but requires electron-withdrawing groups to activate the ring.
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Stability : Resists hydrolysis under acidic/basic conditions (pH 2–12) due to strong C–F bonds.
Piperidine Ring
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Basicity : pKa ≈ 10.5 enables protonation in physiological conditions, enhancing solubility.
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Derivatization :
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF with NaH.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in pyridine.
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Pyrazolo[1,5-a]pyrimidine Core
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Electrophilic Substitution : Reacts at position 5 (most electron-rich site) with nitrating agents (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) .
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Cross-Coupling : Suzuki–Miyaura coupling at position 3 (pre-functionalized with Br) using Pd(PPh₃)₄ and arylboronic acids .
Derivatization Pathways
Table 2: Common Derivative Reactions
| Reaction Type | Conditions | Product Modification |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, aryl halides | Piperidine N-alkylation |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Pyrimidine ring saturation |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Piperidine → N-oxide |
Example :
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Suzuki Coupling at C3 with 4-fluorophenylboronic acid yields a derivative with enhanced kinase inhibitory activity .
Biological Interaction-Driven Reactivity
The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while the piperidine nitrogen forms hydrogen bonds with catalytic residues . Key interactions include:
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Kinase Inhibition : Irreversible binding to Cys residues in BTK via Michael addition (thiol reactivity) .
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Metabolic Stability : Piperidine’s resistance to oxidative degradation (CYP450 enzymes) prolongs half-life in vivo.
Stability and Degradation
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Photostability : Stable under UV light (λ > 300 nm) due to aromatic conjugation.
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Hydrolytic Degradation : Susceptible to ring opening under strongly alkaline conditions (pH > 12) at elevated temperatures.
This compound’s reactivity profile highlights its versatility for medicinal chemistry optimization, particularly in kinase inhibitor development. Further studies are needed to explore its full synthetic potential .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-METHYL-3-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function and exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3, 5, and 6. Below is a comparative analysis of key analogs:
Key Observations:
- Position 3 Substituents : The 4-methylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in 10d ). Chlorophenyl derivatives show stronger anticancer activity due to improved target binding .
- Position 7 Modifications : Piperidine (target compound) vs. triazole-glycosyl (10d ) or amide groups influence solubility and target selectivity. Glycosyl moieties enhance cellular uptake but may reduce blood-brain barrier penetration .
Pharmacological Profile Comparison
Anticancer Activity:
- 10d (chlorophenyl-glycosyl) exhibits potent activity against MCF-7 cells (IC₅₀ = 15.3 µM), attributed to the chlorophenyl group’s electron-withdrawing effects and glycosyl-mediated targeting .
- The target compound’s 4-methylphenyl group may offer moderate activity with improved metabolic stability due to reduced oxidative metabolism .
CNS Activity:
Physicochemical Properties
Table 2: Physicochemical Comparison
- The target compound’s lower molecular weight and moderate logP suggest better membrane permeability than glycohybrids but lower solubility than amide derivatives .
Biological Activity
1-[5-Methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Additionally, synthesis methods and case studies are discussed to illustrate its potential applications in medicinal chemistry.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have shown significant promise in cancer research. Studies indicate that derivatives of this compound exhibit potent anticancer effects against various cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of breast cancer cells (MDA-MB-231) and other cancer types. The mechanism involves apoptosis induction through activation of caspases and modulation of cell cycle progression .
- Case Study : A recent study evaluated several pyrazolo derivatives and found that one derivative induced morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity significantly at concentrations as low as 10 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.5 | Apoptosis via caspase activation |
| 7h | MDA-MB-231 | 2.0 | Cell cycle arrest |
| 10c | HepG2 | 10.0 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines are also noteworthy. In vitro tests have shown significant antibacterial activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC for several derivatives has been reported to be as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
| Derivative | Pathogen | MIC (µg/mL) | Effect |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | Bactericidal |
| 5a | Staphylococcus epidermidis | 0.25 | Bactericidal |
Anti-inflammatory Activity
Research into the anti-inflammatory effects of pyrazolo compounds has revealed their potential in treating inflammatory diseases.
- Mechanism : Compounds containing the pyrazolo structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .
Synthesis Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between aminopyrazoles and various electrophiles. Recent advancements have improved yields and allowed for greater structural diversity.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine?
Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole or pyrimidine precursors under reflux conditions (e.g., using ethanol/water mixtures) . The piperidine moiety is introduced through nucleophilic substitution or coupling reactions, often requiring regioselective optimization due to steric hindrance from the 4-methylphenyl group. Catalysts like TMDP (tetramethylenediamine) or Pd-based systems may enhance reaction efficiency, though toxicity and availability constraints (e.g., piperidine scheduling) must be addressed . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to isolate high-purity product .
Advanced: How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the regiochemistry of the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive proof of regiochemistry by mapping bond lengths and angles (e.g., distinguishing between N1 and N2 positions in the pyrazole ring) . For NMR, - and -chemical shifts of methyl groups and aromatic protons (e.g., 5-methyl vs. 7-piperidine substituents) are compared to computational predictions (DFT) or reference data for analogous pyrazolo[1,5-a]pyrimidines . NOESY experiments can confirm spatial proximity between the 4-methylphenyl group and adjacent substituents .
Basic: What biological assays are suitable for evaluating this compound’s activity in enzyme inhibition studies?
Methodological Answer:
Kinase inhibition assays (e.g., KDR kinase) using fluorescence-based ADP-Glo™ or radiometric -ATP incorporation protocols are standard . For receptor-binding studies (e.g., benzodiazepine receptors), competitive displacement assays with -ligands (e.g., flumazenil) and Scatchard analysis quantify affinity . Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity, with IC calculations normalized to controls .
Advanced: How can substituent modifications (e.g., trifluoromethyl vs. methyl groups) influence pharmacological activity?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models identify key descriptors (e.g., LogP, polar surface area) linked to bioavailability . Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration, while methyl groups may reduce steric bulk for tighter target binding . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding poses in enzymes like CYP450 isoforms .
Basic: What safety protocols are critical during handling and storage of this compound?
Methodological Answer:
Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure . Store in airtight containers under inert gas (N) at 4°C to prevent hydrolysis/oxidation. Waste disposal requires neutralization (e.g., dilute acetic acid for basic residues) and segregation into halogenated/organic streams . LC-MS monitoring of degradation products ensures stability during long-term storage .
Advanced: What challenges arise in crystallizing this compound for structural studies?
Methodological Answer:
Crystallization is hindered by conformational flexibility of the piperidine ring and hydrophobic 4-methylphenyl group. Slow vapor diffusion (diethyl ether into DCM solution) promotes ordered lattice formation . High-resolution synchrotron XRD (λ = 0.7–1.0 Å) resolves disorder, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts) .
Advanced: How do computational tools predict ADMET properties for this compound?
Methodological Answer:
ADMET Predictor™ or SwissADME calculates LogP (1.12–1.89), aqueous solubility (-3.5 to -2.8 LogS), and CYP inhibition profiles . BBB permeability is modeled via P-gp substrate likelihood scores, while ProTox-II predicts hepatotoxicity (e.g., mitochondrial dysfunction) .
Basic: What purification methods optimize yield and purity for this compound?
Methodological Answer:
Flash chromatography (silica gel, gradient elution with 10–50% ethyl acetate in hexane) removes unreacted precursors . Recrystallization in ethanol/water (1:1 v/v) at -20°C maximizes crystal purity. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (254 nm) confirms >95% purity .
Advanced: How can contradictory in vitro vs. in vivo activity data be resolved?
Methodological Answer:
Dose-response studies in animal models (e.g., tail-flick assay for antinociception) validate in vitro IC values . Pharmacokinetic profiling (plasma protein binding, microsomal stability) identifies bioavailability bottlenecks. Metabolite ID via LC-HRMS (Q-TOF) detects active/inactive derivatives .
Advanced: What strategies assess the impact of stereochemistry on bioactivity?
Methodological Answer:
Chiral separation via HPLC (Chiralpak IA column, hexane/isopropanol) isolates enantiomers . Comparative assays (e.g., enzyme inhibition, receptor binding) quantify stereospecificity. Circular dichroism (CD) spectra correlate absolute configuration with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
